molecular formula C13H15ClN2O4 B15103721 Diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate CAS No. 13631-91-9

Diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate

Cat. No.: B15103721
CAS No.: 13631-91-9
M. Wt: 298.72 g/mol
InChI Key: PSBBHZMFUNMJCS-UHFFFAOYSA-N
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Description

Diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate is a chemical compound with the molecular formula C₁₃H₁₅ClN₂O₄. It is known for its unique structure, which includes a hydrazinylidene group attached to a propanedioate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with 4-chlorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the hydrazine derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [2-(4-chlorophenyl)hydrazinylidene]propanedioate is unique due to its specific hydrazinylidene group and the presence of a chlorine atom on the phenyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

13631-91-9

Molecular Formula

C13H15ClN2O4

Molecular Weight

298.72 g/mol

IUPAC Name

diethyl 2-[(4-chlorophenyl)hydrazinylidene]propanedioate

InChI

InChI=1S/C13H15ClN2O4/c1-3-19-12(17)11(13(18)20-4-2)16-15-10-7-5-9(14)6-8-10/h5-8,15H,3-4H2,1-2H3

InChI Key

PSBBHZMFUNMJCS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C(=O)OCC

Origin of Product

United States

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